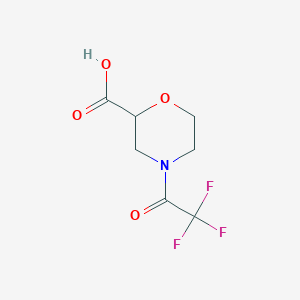
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a chemical compound with the molecular formula C7H8F3NO4 and a molecular weight of 227.14 g/mol . This compound contains a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid group. It is known for its unique chemical properties, including the presence of multiple functional groups such as carboxylic acid, tertiary amide, hydroxyl, and ether .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid typically involves the reaction of morpholine derivatives with trifluoroacetic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
化学反应分析
Types of Reactions
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the trifluoroacetyl group to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoroacetyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
科学研究应用
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The morpholine ring provides a stable framework, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets .
相似化合物的比较
Similar Compounds
Trifluoromethylpyridine: A compound with similar trifluoromethyl functionality but a different ring structure.
Trifluoroacetic acid: Shares the trifluoroacetyl group but lacks the morpholine ring.
Uniqueness
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is unique due to the combination of its functional groups, which provide distinct chemical properties and reactivity. The presence of both the trifluoroacetyl group and the morpholine ring allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
生物活性
4-(2,2,2-Trifluoroacetyl)morpholine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a morpholine ring substituted with a trifluoroacetyl group and a carboxylic acid. This unique structure contributes to its interaction with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of focus include:
- Anti-inflammatory Activity : The compound has demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Antidiabetic Properties : It has shown potential as an α-glucosidase inhibitor, which may aid in the management of diabetes by slowing carbohydrate absorption.
- Antimicrobial Effects : Preliminary studies suggest activity against certain bacterial strains.
Anti-inflammatory Activity
Research indicates that this compound exhibits potent anti-inflammatory effects. In vitro assays have shown that it significantly inhibits COX-1 and COX-2 activities, with a selectivity ratio favoring COX-2 inhibition. For instance, the compound's selectivity index (S.I.) was found to be higher than that of established COX-2 inhibitors like celecoxib.
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Selectivity Index |
|---|---|---|---|
| This compound | 45% | 85% | 1.89 |
| Celecoxib | 30% | 80% | 1.67 |
Antidiabetic Properties
The compound has been evaluated for its α-glucosidase inhibitory activity. It exhibited a higher percentage of inhibition compared to standard drugs used for diabetes management.
| Compound | α-Glucosidase Inhibition (%) | Reference Drug |
|---|---|---|
| This compound | 62% | Acarbose (49%) |
Antimicrobial Activity
In antimicrobial studies, the compound was tested against various bacterial strains. Results indicated moderate antibacterial activity, suggesting potential use in treating infections.
Case Studies
-
Study on COX Inhibition :
A recent study evaluated the anti-inflammatory effects of various morpholine derivatives, including this compound. The findings highlighted its superior COX-2 inhibition compared to other derivatives and established drugs . -
Diabetes Management :
Another investigation focused on the role of this compound as an α-glucosidase inhibitor. The results indicated that it not only inhibited enzyme activity but also showed a favorable hypoglycemic effect in vivo models . -
Antimicrobial Efficacy :
A case study assessing the antimicrobial properties revealed that the compound displayed significant activity against Gram-positive bacteria, making it a candidate for further development as an antibacterial agent .
属性
分子式 |
C7H8F3NO4 |
|---|---|
分子量 |
227.14 g/mol |
IUPAC 名称 |
4-(2,2,2-trifluoroacetyl)morpholine-2-carboxylic acid |
InChI |
InChI=1S/C7H8F3NO4/c8-7(9,10)6(14)11-1-2-15-4(3-11)5(12)13/h4H,1-3H2,(H,12,13) |
InChI 键 |
WYAONBTWVYMDGK-UHFFFAOYSA-N |
规范 SMILES |
C1COC(CN1C(=O)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















